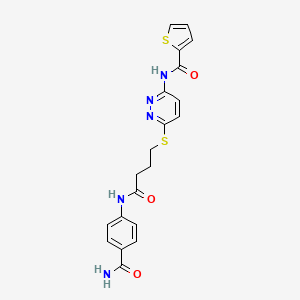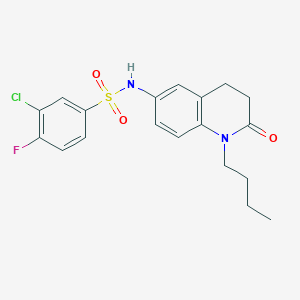![molecular formula C16H17ClN2O4S B2471805 N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]ethanediamide CAS No. 1351630-48-2](/img/structure/B2471805.png)
N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]ethanediamide is a complex organic compound characterized by its unique structure, which includes a chloro-substituted methoxyphenyl group and a hydroxy-substituted methylthiophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]ethanediamide typically involves multiple steps:
Formation of the 5-chloro-2-methoxyphenyl intermediate: This can be achieved through the chlorination of 2-methoxyphenol using a chlorinating agent such as thionyl chloride.
Synthesis of the 3-methylthiophen-2-yl intermediate: This involves the thiolation of 3-methylthiophene using a suitable thiolating agent.
Coupling of intermediates: The two intermediates are then coupled using a diamide linkage, which can be facilitated by reagents such as carbodiimides under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
N’-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including
特性
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c1-9-5-6-24-14(9)12(20)8-18-15(21)16(22)19-11-7-10(17)3-4-13(11)23-2/h3-7,12,20H,8H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWGBOLNBZZVDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,7-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2471722.png)
![2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2471724.png)
![N-[2-(4-Sulfamoylphenyl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2471726.png)



![2-[4-(Furan-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2471735.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea](/img/structure/B2471736.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2471738.png)
![2-{4-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B2471739.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2471742.png)
![1-(3,5-Dichlorophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone](/img/structure/B2471743.png)
![2-mercapto-1-(3-(trifluoromethyl)phenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2471745.png)
